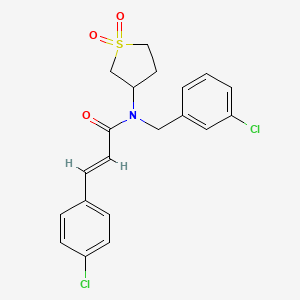
2,6-difluoro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-difluoro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide is a compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities and are widely studied in medicinal chemistry
準備方法
The synthesis of 2,6-difluoro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide can be achieved through the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water. This method aligns with green chemistry principles, as water is used as the reaction medium, minimizing the use of hazardous chemicals and solvents . The reaction yields are nearly quantitative, making it an efficient synthetic route .
化学反応の分析
2,6-difluoro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
科学的研究の応用
2,6-difluoro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide has several scientific research applications:
作用機序
The mechanism of action of 2,6-difluoro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of peroxisome proliferator-activated receptors (PPARs), which play a role in the regulation of glucose and lipid metabolism .
類似化合物との比較
2,6-difluoro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide can be compared with other thiazolidinone derivatives, such as:
Epalrestat: An aldose reductase inhibitor used in the treatment of diabetic complications.
Pioglitazone: A PPAR agonist used in the treatment of type II diabetes.
Rosiglitazone: Another PPAR agonist with similar applications to pioglitazone. The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its biological activity and chemical properties.
特性
分子式 |
C10H6F2N2O2S2 |
|---|---|
分子量 |
288.3 g/mol |
IUPAC名 |
2,6-difluoro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide |
InChI |
InChI=1S/C10H6F2N2O2S2/c11-5-2-1-3-6(12)8(5)9(16)13-14-7(15)4-18-10(14)17/h1-3H,4H2,(H,13,16) |
InChIキー |
QLVUVFXNMZEHGK-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C(=S)S1)NC(=O)C2=C(C=CC=C2F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Fluoro-N-[3-(4-phenyl-piperazin-1-yl)-quinoxalin-2-yl]-benzenesulfonamide](/img/structure/B12146173.png)

![N,N-diethyl-4-[(2Z)-2-[(4-methoxyphenyl)imino]-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B12146182.png)
![2-(4-ethylpiperazin-1-yl)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12146187.png)
![N-(3-fluorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12146195.png)
![5-(2,5-Dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one](/img/structure/B12146211.png)
![N,N'-[(2-fluorophenyl)methanediyl]bis[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide]](/img/structure/B12146226.png)
![(2Z)-6-(3,4-dimethoxybenzyl)-2-(naphthalen-1-ylmethylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12146227.png)

![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B12146242.png)
![2-amino-1-benzyl-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12146250.png)
![(5Z)-3-cyclohexyl-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12146260.png)
![4-[(2-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12146267.png)
![4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12146272.png)
